2-(Oxolan-3-yl)propanal
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Overview
Description
2-(Oxolan-3-yl)propanal, also known as 3-(oxolan-2-yl)propanal, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is a liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)propanal typically involves the reaction of oxirane with propanal under acidic conditions. The reaction proceeds through the opening of the oxirane ring, followed by the formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified using distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: 2-(Oxolan-3-yl)propanoic acid.
Reduction: 2-(Oxolan-3-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Oxolan-3-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The oxolane ring provides stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-2-yl)propanal: Similar structure but with the oxolane ring attached at a different position.
2-(Oxolan-4-yl)propanal: Another structural isomer with the oxolane ring attached at the fourth position.
Uniqueness
2-(Oxolan-3-yl)propanal is unique due to its specific ring structure and the position of the aldehyde group, which influences its reactivity and applications in various fields .
Properties
CAS No. |
1545881-39-7 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(oxolan-3-yl)propanal |
InChI |
InChI=1S/C7H12O2/c1-6(4-8)7-2-3-9-5-7/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
NNTVWIONRRWRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1CCOC1 |
Origin of Product |
United States |
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